3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-1,3-dihydro-2H-indol-2-one involves multiple steps, starting from readily available starting materials. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the selectivity and efficiency of the synthesis .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and reduce production costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-1,3-dihydro-2H-indol-2-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Tryptophan: An essential amino acid with an indole nucleus.
Lysergic acid diethylamide (LSD): A psychoactive compound with an indole skeleton.
Uniqueness
3-[3-oxo-3-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)propyl]-1,3-dihydro-2H-indol-2-one is unique due to its specific combination of the indole and pyridoindole moieties, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H21N3O2 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
3-[3-oxo-3-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)propyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C22H21N3O2/c26-21(10-9-16-14-5-1-4-8-19(14)24-22(16)27)25-12-11-20-17(13-25)15-6-2-3-7-18(15)23-20/h1-8,16,23H,9-13H2,(H,24,27) |
InChI Key |
OEWWCMVDYRXNFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CCC4C5=CC=CC=C5NC4=O |
Origin of Product |
United States |
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